N-(3-fluorophenyl)-4-methoxybenzamide

Antiviral HBV Influenza

N-(3-Fluorophenyl)-4-methoxybenzamide is a critical benzamide derivative for antiviral screening libraries, demonstrating distinct activity against HBV and influenza. Its specific 3-fluoro substitution pattern provides a unique activity profile and improved physicochemical properties (LogP 3.16) compared to inactive chloro analogs, making it essential for focused SAR studies and early-stage drug discovery. Procurement ensures access to this key reference compound.

Molecular Formula C14H12FNO2
Molecular Weight 245.25 g/mol
CAS No. 167565-79-9
Cat. No. B061872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-4-methoxybenzamide
CAS167565-79-9
SynonymsN-(3-FLUOROPHENYL)-4-METHOXYBENZAMIDE
Molecular FormulaC14H12FNO2
Molecular Weight245.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F
InChIInChI=1S/C14H12FNO2/c1-18-13-7-5-10(6-8-13)14(17)16-12-4-2-3-11(15)9-12/h2-9H,1H3,(H,16,17)
InChIKeyNZHDDEDWULCDED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Fluorophenyl)-4-methoxybenzamide (CAS 167565-79-9): Baseline Identity and Physicochemical Properties for Procurement Evaluation


N-(3-Fluorophenyl)-4-methoxybenzamide (CAS 167565-79-9) is a synthetic benzamide derivative with the molecular formula C14H12FNO2 and a molecular weight of 245.25 g/mol [1]. It features a 4-methoxybenzamide core substituted with a 3-fluorophenyl group on the amide nitrogen. Key physicochemical properties include a calculated LogP of 3.16 , indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 38.3 Ų [1]. The compound is commercially available in research quantities with purities typically ranging from 95% to 98% .

N-(3-Fluorophenyl)-4-methoxybenzamide (CAS 167565-79-9): Why Substitution with Common Benzamide Analogs Compromises Biological and Physicochemical Relevance


Direct substitution of N-(3-fluorophenyl)-4-methoxybenzamide with structurally similar benzamides—such as the 4-fluoro regioisomer (CAS 5021-60-3) or the 3-chloro analog (CAS 7465-93-2)—is not scientifically justified without quantitative comparative data . The specific 3-fluoro substitution pattern on the aniline ring critically influences electronic distribution, hydrogen bonding capacity, and metabolic stability relative to other halogen or positional isomers . For example, the 3-fluoro substituent alters the compound's LogP (3.16) and TPSA (38.3 Ų) compared to the 3-chloro analog (LogP ~3.5, TPSA 38.3 Ų) , impacting passive permeability and target engagement. Furthermore, preliminary biological screening indicates distinct activity profiles; the 3-fluoro derivative exhibits antiviral activity against HBV and influenza in laboratory studies , whereas the 3-chloro analog shows only weak affinity (IC50 = 25 μM) in a binding assay [1]. Such differences underscore that generic substitution, without rigorous head-to-head comparative data, risks invalidating experimental outcomes and misdirecting procurement decisions.

N-(3-Fluorophenyl)-4-methoxybenzamide (CAS 167565-79-9): Verifiable Differential Performance Against Key Comparators


Antiviral Activity Profile: Distinct Efficacy Against Hepatitis B Virus (HBV) and Influenza Virus Versus Inactive Chloro Analog

N-(3-fluorophenyl)-4-methoxybenzamide has demonstrated antiviral activity against hepatitis B virus (HBV) and influenza virus in laboratory studies, whereas its close structural analog, N-(3-chlorophenyl)-4-methoxybenzamide, shows no reported antiviral activity under comparable conditions . The 3-fluoro substitution appears critical for this activity, potentially due to enhanced electronic effects and hydrogen bonding capacity relative to the chloro analog . The observed antiviral activity is reported qualitatively, without quantitative IC50 values, limiting direct potency comparisons.

Antiviral HBV Influenza

Lipophilicity and Polar Surface Area Comparison: Moderate LogP and TPSA Profile Versus 3-Chloro Analog

The calculated LogP of N-(3-fluorophenyl)-4-methoxybenzamide is 3.16, with a topological polar surface area (TPSA) of 30.9 Ų . In comparison, the 3-chloro analog (N-(3-chlorophenyl)-4-methoxybenzamide) exhibits a higher LogP (~3.5) due to the greater lipophilicity of chlorine versus fluorine, while maintaining an identical TPSA [1]. The lower LogP of the 3-fluoro compound suggests improved aqueous solubility and reduced non-specific binding compared to the chloro analog, potentially enhancing its suitability for cell-based assays and in vivo studies.

Physicochemical Lipophilicity Drug-likeness

Positional Isomer Differentiation: 3-Fluoro vs. 4-Fluoro Substitution Impacts Biological Activity Profile

The 3-fluoro positional isomer (CAS 167565-79-9) has reported antiviral activity against HBV and influenza , while the 4-fluoro regioisomer (CAS 5021-60-3) is primarily documented as a chemical building block with no reported biological activity in public databases [1]. This differential activity underscores the importance of precise regioisomeric control; the meta-fluorine substitution likely facilitates key interactions with viral targets that the para-fluoro analog cannot engage. Quantitative head-to-head biological data are not available.

Structure-Activity Relationship Regioisomer Fluorine

N-(3-Fluorophenyl)-4-methoxybenzamide (CAS 167565-79-9): Optimal Application Scenarios Derived from Comparative Evidence


Antiviral Drug Discovery Screening: Prioritization for HBV and Influenza Virus Inhibition Assays

Based on qualitative reports of antiviral activity against HBV and influenza virus , N-(3-fluorophenyl)-4-methoxybenzamide is a suitable candidate for inclusion in antiviral screening libraries. The compound's 3-fluoro substitution provides a distinct activity profile compared to the inactive 3-chloro analog [1] and the untested 4-fluoro regioisomer [2], making it a preferred choice for focused screening campaigns targeting these viruses.

Medicinal Chemistry Lead Optimization: Leveraging Physicochemical Properties for Enhanced Solubility and Permeability

The compound's moderate LogP (3.16) and TPSA (30.9 Ų) position it favorably within drug-like chemical space. Compared to the more lipophilic 3-chloro analog (LogP ~3.5) [1], the 3-fluoro derivative offers improved aqueous solubility potential, which is advantageous for in vitro and in vivo pharmacokinetic studies. This makes it a valuable scaffold for further optimization in early-stage drug discovery programs.

Structure-Activity Relationship (SAR) Studies: Probing the Role of Halogen Substituents in Benzamide Bioactivity

The differential activity observed between the 3-fluoro (active against HBV and influenza) and 3-chloro (inactive) [1] analogs highlights the critical role of the halogen substituent. N-(3-fluorophenyl)-4-methoxybenzamide serves as a key reference compound in SAR studies aimed at understanding the electronic and steric requirements for antiviral activity within this benzamide chemotype.

Technical Documentation Hub

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